molecular formula C15H11Cl3O3 B12989901 2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde

2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No.: B12989901
M. Wt: 345.6 g/mol
InChI Key: UFTZNXMGJDWBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-methoxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzoic acid.

    Reduction: 2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl chloride: Shares structural similarities but lacks the methoxy and aldehyde groups.

    3,4-Dichlorobenzyl alcohol: Similar benzyl structure but with an alcohol group instead of an aldehyde.

    4-Chlorobenzaldehyde: Contains a single chlorine atom and an aldehyde group but lacks the additional substituents.

Uniqueness

2-Chloro-4-((3,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11Cl3O3

Molecular Weight

345.6 g/mol

IUPAC Name

2-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-5-10(7-19)12(17)6-15(14)21-8-9-2-3-11(16)13(18)4-9/h2-7H,8H2,1H3

InChI Key

UFTZNXMGJDWBTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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